molecular formula C7H14O2 B027055 2-Ethyl-2-methylbutanoic acid CAS No. 19889-37-3

2-Ethyl-2-methylbutanoic acid

Cat. No. B027055
CAS RN: 19889-37-3
M. Wt: 130.18 g/mol
InChI Key: LHJPKLWGGMAUAN-UHFFFAOYSA-N
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Patent
US04908138

Procedure details

0.20 mol (63.4 g) 4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid (IV) R2 =R3 =CH2CH3, R4 =CH3) were suspended in 600 ml 2N hydrochloric acidd and a solution of 0.8 mol (55.2 g) sodium nitrite dissolved in 1104 ml water were added dropwise to the resulting suspension with stirring over a period of 7 hours at 50° C. 2-Ethyl-2-methyl-butyric acid was formed as the organic phase and was extracted with ether. Unused nitrous acid was removed with hydrazine before working up. The aqueous phase was concentrated to around 300 ml in a rotary evaporator and alkylized to pH 9 with sodium hydroxide. The tetrasodium salt of hydroxyacetonitrile diphosphonic acid (III, M=Na) crystallized out from the cold solution in the form of the octahydrate. The yield comprised 65% (58.4 g).
Name
4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid
Quantity
63.4 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1104 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH3:19])([CH2:17][CH3:18])[C:4](=[O:16])CC(N)(P(O)(=O)O)P(O)(=O)O)[CH3:2].N([O-])=[O:21].[Na+]>O>[CH2:17]([C:3]([CH3:19])([CH2:1][CH3:2])[C:4]([OH:16])=[O:21])[CH3:18] |f:1.2|

Inputs

Step One
Name
4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid
Quantity
63.4 g
Type
reactant
Smiles
C(C)C(C(CC(P(O)(=O)O)(P(O)(=O)O)N)=O)(CC)C
Step Two
Name
Quantity
55.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1104 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring over a period of 7 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise to the resulting suspension

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)C(C(=O)O)(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.